Ezutromid

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a utrophin upregulator; structure in first source

Structure

3D Structure

属性

IUPAC Name |

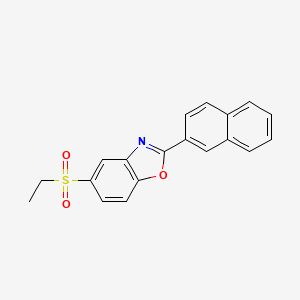

5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGCNXAZROJSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241525 | |

| Record name | SMT c1100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945531-77-1 | |

| Record name | 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945531-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezutromid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezutromid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SMT c1100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZUTROMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ezutromid's Mechanism of Action in Duchenne Muscular Dystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezutromid (formerly SMT C1100) is a small molecule utrophin modulator that was investigated as a potential treatment for Duchenne muscular dystrophy (DMD). The core of its mechanism of action is the upregulation of utrophin, a protein that is structurally and functionally similar to the dystrophin protein which is absent in individuals with DMD. By increasing utrophin levels, this compound aimed to compensate for the lack of dystrophin, thereby protecting muscle fibers from damage, reducing inflammation, and slowing disease progression. More recent research has identified the aryl hydrocarbon receptor (AhR) as a molecular target of this compound, where it functions as an antagonist. While early clinical trials showed some promising interim results, the development of this compound was ultimately discontinued (B1498344) as the Phase 2 clinical trial, PhaseOut DMD, did not meet its primary or secondary endpoints at 48 weeks. This guide provides a detailed technical overview of this compound's mechanism of action, summarizing the key preclinical and clinical findings.

Introduction to Duchenne Muscular Dystrophy and the Role of Utrophin

Duchenne muscular dystrophy is a fatal, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness. It is caused by mutations in the DMD gene, which leads to an absence or significant deficiency of the dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which provides a structural link between the internal cytoskeleton of muscle fibers and the extracellular matrix. This linkage is essential for maintaining the integrity of the sarcolemma (muscle cell membrane) during muscle contraction.

In the absence of functional dystrophin, the sarcolemma becomes fragile and susceptible to damage, leading to a cascade of detrimental events including chronic muscle inflammation, necrosis, and the progressive replacement of muscle tissue with fibrotic and adipose tissue.

Utrophin is an autosomal paralogue of dystrophin, sharing significant structural and functional homology. During fetal development, utrophin is expressed at the sarcolemma. However, in mature muscle fibers, its expression is largely replaced by dystrophin and becomes restricted primarily to the neuromuscular and myotendinous junctions. In dystrophic muscle, utrophin is naturally upregulated to some extent and localizes to the sarcolemma, suggesting a compensatory role. Preclinical studies have demonstrated that a sufficient increase in utrophin expression can functionally compensate for the absence of dystrophin, protecting muscle fibers from damage and ameliorating the dystrophic phenotype in the mdx mouse model of DMD.[1] This established utrophin modulation as a promising therapeutic strategy for DMD, applicable to all patients regardless of their specific DMD gene mutation.

The Molecular Mechanism of this compound

This compound was developed as a first-in-class, orally administered small molecule designed to upregulate the expression of utrophin. The intended therapeutic effect was to maintain sufficient levels of utrophin at the sarcolemma of mature muscle fibers to functionally substitute for the missing dystrophin.

Utrophin Modulation

Aryl Hydrocarbon Receptor (AhR) Antagonism

Subsequent research has elucidated a more specific molecular target for this compound. Through chemical proteomics and phenotypic profiling, the aryl hydrocarbon receptor (AhR) was identified as a direct binding partner of this compound.[4] this compound was found to act as an antagonist of the AhR.[4]

The proposed pathway suggests that by inhibiting the AhR, this compound may lead to the stabilization of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). PGC-1α is known to be a positive regulator of utrophin expression. Therefore, the antagonistic effect of this compound on AhR is believed to result in increased PGC-1α activity, which in turn drives the upregulation of utrophin transcription. Other known AhR antagonists have also been shown to increase utrophin levels, further supporting this as a viable pathway for utrophin modulation.[4]

Caption: Proposed Mechanism of Action of this compound.

Preclinical Data in the mdx Mouse Model

The mdx mouse, which has a naturally occurring mutation in the dystrophin gene, is the most commonly used animal model for preclinical studies in DMD.

Effects on Utrophin Expression and Muscle Pathology

Studies in mdx mice demonstrated that daily oral administration of this compound led to a significant reduction in the pathological hallmarks of DMD.[2] While detailed quantitative data from these specific studies is limited in publicly available literature, the observed benefits included:

-

Increased Utrophin Expression: As the primary mechanism, this compound was shown to increase utrophin protein levels in the muscles of mdx mice.

-

Reduction in Muscle Necrosis and Regeneration: A key indicator of muscle damage in DMD is the presence of centrally nucleated fibers, which are a sign of ongoing muscle regeneration following necrosis. This compound treatment was associated with a reduction in these markers.

-

Reduction in Fibrosis: The progressive replacement of muscle tissue with fibrous connective tissue is a major contributor to the loss of muscle function. Preclinical data suggested that this compound could ameliorate this fibrotic process.

Table 1: Summary of Key Preclinical Findings for this compound in mdx Mice

| Parameter | Observation | Reference |

| Utrophin Protein Levels | Increased in skeletal muscle | [2] |

| Muscle Pathology | Significant reduction in dystrophic pathology | [2] |

Clinical Development and the PhaseOut DMD Trial

This compound progressed to clinical trials in boys with DMD. The most significant of these was the PhaseOut DMD study, a Phase 2 open-label trial designed to provide proof of concept for this compound.

PhaseOut DMD Trial Design

-

Objective: To evaluate the activity and safety of this compound in ambulatory boys with DMD.

-

Population: 40 boys aged 5 to 10 years.

-

Treatment: Oral administration of this compound for 48 weeks.

-

Primary Endpoint: Change from baseline in magnetic resonance imaging (MRI) and spectroscopy (MRS) parameters of leg muscles.

-

Secondary Endpoints: Changes in utrophin protein levels and muscle fiber regeneration as assessed by muscle biopsy.

Interim 24-Week Clinical Trial Results

Interim results from the PhaseOut DMD trial at 24 weeks of treatment showed some encouraging signs of biological activity.

Table 2: Quantitative Results from the 24-Week Interim Analysis of the PhaseOut DMD Trial

| Parameter | Baseline (Mean) | 24 Weeks (Mean) | Change | Statistical Significance | Reference |

| Developmental Myosin (%) | 11.37 | 8.76 | -23% | Statistically Significant | |

| Utrophin Protein Intensity | 0.370 | 0.396 | +7% | Not Statistically Significant | |

| MRS-T2 Soleus (ms) | 31.850 | 30.989 | -0.861 | Statistically Significant | [5] |

| MRS-T2 Vastus Lateralis (ms) | 32.265 | 31.795 | -0.470 | Not Statistically Significant |

-

Reduction in Muscle Damage: Treatment with this compound resulted in a statistically significant 23% reduction in the mean level of developmental myosin in muscle biopsies.[6] Developmental myosin is a biomarker for muscle regeneration, and its reduction suggests a decrease in muscle fiber damage and turnover.

-

Increase in Utrophin Expression: There was a 7% increase in the mean intensity of utrophin protein at the sarcolemma. However, this change was not statistically significant at the 24-week time point.

-

Reduction in Muscle Inflammation: Magnetic Resonance Spectroscopy (MRS) was used to measure the transverse relaxation time (T2), a marker of muscle inflammation and edema. A statistically significant reduction in MRS-T2 was observed in the soleus muscle, and a non-significant reduction was seen in the vastus lateralis muscle, suggesting a decrease in muscle inflammation.[5]

48-Week Trial Results and Discontinuation of Development

Despite the promising interim findings, Summit Therapeutics announced in June 2018 that the PhaseOut DMD trial did not meet its primary or secondary endpoints at the 48-week time point. The company subsequently discontinued the development of this compound. The lack of sustained efficacy was postulated to be potentially due to this compound's metabolic profile, which may have led to reduced drug exposure over time.[4]

Experimental Protocols

Detailed experimental protocols for the key assays used in the evaluation of this compound are outlined below. These are representative protocols based on standard methodologies in the field.

Western Blotting for Utrophin Quantification

References

- 1. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Muscle Structure Influences Utrophin Expression in mdx Mice | PLOS Genetics [journals.plos.org]

- 4. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actionduchenne.org [actionduchenne.org]

- 6. Embryonic myosin is a regeneration marker to monitor utrophin-based therapies for DMD - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Aryl Hydrocarbon Receptor in Ezutromid's Utrophin-Modulating Effects: A Technical Guide

Introduction

Duchenne muscular dystrophy (DMD) is a fatal, X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1][2] A promising therapeutic strategy for DMD, independent of the specific dystrophin gene mutation, is the upregulation of utrophin, a structural and functional analogue of dystrophin.[1][3] Ezutromid (SMT C1100) emerged as a first-in-class, orally administered small molecule utrophin modulator for the potential treatment of DMD.[1][3] While initial clinical trials showed promising results at 24 weeks, the Phase 2 trial ultimately failed to meet its primary and secondary endpoints at 48 weeks, leading to the discontinuation of its development.[1][3][4][5] Subsequent research to understand its mechanism of action identified the Aryl Hydrocarbon Receptor (AHR) as a direct molecular target of this compound.[4][6][7][8] This guide provides an in-depth technical overview of the role of AHR in mediating the effects of this compound.

This compound as an Aryl Hydrocarbon Receptor Antagonist

Chemical proteomics and phenotypic profiling have demonstrated that this compound binds to the Aryl Hydrocarbon Receptor (AHR) with a potent apparent dissociation constant (KD) of 50 nM.[4][7] Further investigation revealed that this compound functions as an AHR antagonist.[4][6][7][9]

Upon binding, AHR agonists typically induce the translocation of the receptor from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[10] This complex then binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of target genes, including the AHR repressor (AhRR) and cytochrome P450 family members like Cyp1b1.[10]

This compound, as an antagonist, inhibits this signaling cascade.[4] Treatment with this compound was shown to downregulate the expression of AHR-responsive genes, AhRR and Cyp1b1, in both dystrophin-deficient mouse (mdx) and human DMD myoblasts.[4][9] Immunofluorescence studies confirmed that this compound does not promote the nuclear translocation of AHR and can counteract the effects of a potent AHR agonist, retaining AHR in the cytoplasm.[4][9]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Effect of this compound on Gene Expression in Myoblasts

| Gene | Cell Line | Treatment | Fold Change vs. DMSO | Significance (p-value) |

| Utrophin (Utrn) | mdx mouse | 3 µM this compound (24h) | >2.0 | <0.0001 |

| Utrophin (UTRN) | Human DMD | 3 µM this compound (24h) | >2.0 | <0.0001 |

| AHR | mdx mouse | 3 µM this compound (24h) | ~1.5 | <0.0001 |

| AHR | Human DMD | 3 µM this compound (24h) | ~1.5 | <0.0001 |

| AhRR | mdx mouse | 3 µM this compound (24h) | <0.5 | <0.0001 |

| AhRR | Human DMD | 3 µM this compound (24h) | <0.5 | <0.0001 |

| Cyp1b1 | mdx mouse | 3 µM this compound (24h) | ~0.66 | <0.0001 |

| Cyp1b1 | Human DMD | 3 µM this compound (24h) | ~0.66 | <0.0001 |

| Data derived from studies on dystrophin-deficient mouse (mdx) and human DMD myoblasts.[4][9] |

Table 2: Effect of AHR Antagonist GNF-351 on Protein Levels in Human DMD Cells

| Protein | Treatment | Fold Increase vs. DMSO | Significance (p-value) |

| Utrophin | GNF-351 (24h) | 2.7 (dose-dependent) | <0.05 |

| AHR | GNF-351 (24h) | 3.0 | <0.05 |

| Data demonstrates that other AHR antagonists also upregulate utrophin.[4] |

Table 3: Interim 24-Week Results from PhaseOut DMD Clinical Trial

| Biomarker | Baseline (Mean) | 24 Weeks (Mean) | Mean Change | 95% Confidence Interval |

| Developmental Myosin (%) | 11.37 | 8.76 | -23% | -4.33, -0.90 |

| Utrophin Protein Intensity | 0.370 | 0.396 | +7% | -0.005, 0.058 |

| These results from patient biopsies provided initial evidence of target engagement and a reduction in muscle damage.[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols were central to identifying and characterizing the role of AHR in this compound's action.

1. Target Identification via Chemical Proteomics:

-

Objective: To identify the direct binding partners of this compound in an unbiased manner.

-

Methodology:

-

Synthesis of an this compound-based chemical probe incorporating a photo-reactive group and an affinity tag (e.g., biotin).

-

Incubation of the probe with cell lysates from a relevant cell line (e.g., human DMD myoblasts).

-

UV irradiation to induce covalent cross-linking of the probe to its binding partners.

-

Affinity purification of the probe-protein complexes using streptavidin-coated beads.

-

Elution of the captured proteins.

-

Protein identification and quantification using mass spectrometry (LC-MS/MS).

-

Bioinformatic analysis to identify specific and high-affinity binding partners, leading to the identification of AHR.

-

2. Real-Time Quantitative PCR (RT-qPCR):

-

Objective: To measure the effect of this compound on the mRNA expression of AHR, utrophin, and AHR-responsive genes.

-

Methodology:

-

Cell Culture: Dystrophin-deficient mouse (mdx) or human DMD myoblasts were cultured under standard conditions.

-

Treatment: Cells were treated with either this compound (e.g., 3 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

RNA Extraction: Total RNA was isolated from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the RNA template using reverse transcriptase.

-

qPCR Reaction: The qPCR reaction was performed using a thermal cycler with specific primers for the target genes (Utrn, AHR, AhRR, Cyp1b1) and a reference gene (e.g., S13) for normalization. A fluorescent dye (e.g., SYBR Green) was used to detect DNA amplification.

-

Data Analysis: The relative fold change in gene expression was calculated using the comparative CT (ΔΔCT) method. Statistical significance was determined using a paired two-tailed Student's t-test.[4][9]

-

3. Western Blotting:

-

Objective: To quantify the effect of AHR antagonists on utrophin and AHR protein levels.

-

Methodology:

-

Cell Treatment and Lysis: Human DMD cells were treated with AHR antagonists (e.g., GNF-351) or DMSO. Cells were then lysed to extract total protein.

-

Protein Quantification: The total protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for utrophin and AHR. A loading control antibody (e.g., GAPDH) was also used.

-

Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate for detection.

-

Analysis: The intensity of the protein bands was quantified using densitometry software and normalized to the loading control.

-

4. Immunofluorescence:

-

Objective: To visualize the subcellular localization of AHR following treatment with this compound or an AHR agonist.

-

Methodology:

-

Cell Culture and Treatment: Human DMD myoblasts were grown on coverslips and treated with DMSO, this compound, an AHR agonist (e.g., ITE), or a combination.

-

Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells were incubated with a primary antibody against AHR, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei were counterstained with a DNA-binding dye (e.g., DAPI).

-

Imaging: The coverslips were mounted on slides, and images were captured using a fluorescence microscope. The localization of AHR (cytoplasmic vs. nuclear) was then assessed.[9]

-

Visualizing the Pathways and Processes

Diagram 1: this compound's AHR Antagonist Signaling Pathway

Caption: this compound inhibits AHR, preventing its nuclear translocation and downstream signaling.

Diagram 2: Experimental Workflow for Target Identification

Caption: Workflow from phenotypic screening to the identification and validation of AHR.

Diagram 3: Therapeutic Hypothesis for AHR Antagonism in DMD

Caption: Logical relationship between AHR antagonism and the therapeutic goal in DMD.

Clinical Context and Future Directions

The clinical development of this compound provided valuable insights despite its eventual discontinuation. The Phase 2 PhaseOut DMD trial showed promising interim results at 24 weeks, with a statistically significant reduction in muscle damage biomarkers like developmental myosin and an increase in utrophin protein levels in patient biopsies.[11] However, these positive effects were not sustained, and the trial did not meet its endpoints at 48 weeks.[4][5][7]

One hypothesis for the lack of sustained efficacy is related to this compound's metabolic profile.[6][9] Repeated dosing led to reduced drug exposure in patients, potentially because antagonism of AHR, which regulates the xenobiotic response, may suppress this compound's own metabolism in the short term.[4]

The identification and validation of AHR as the molecular target of this compound is a landmark achievement.[4] It represents the first validation of a disease-modifying drug target for DMD and transforms the field from purely phenotypic screening to target-based drug discovery.[4] This knowledge paves the way for the development of next-generation AHR antagonists with improved efficacy, better pharmacokinetic properties, and a more sustained clinical benefit for all patients with Duchenne muscular dystrophy.[5][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of next generation utrophin modulators for Duchenne muscular dystrophy: Learning from clinical setbacks - American Chemical Society [acs.digitellinc.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actionduchenne.org [actionduchenne.org]

Ezutromid: A Technical Whitepaper on a Utrophin Modulator for Duchenne Muscular Dystrophy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ezutromid (SMT C1100) was a first-in-class, orally administered small molecule developed as a utrophin modulator for the treatment of Duchenne Muscular Dystrophy (DMD). The therapeutic strategy centered on the upregulation of utrophin, a structural and functional homolog of dystrophin, with the aim of compensating for the absence of dystrophin in DMD patients, regardless of their specific genetic mutation.[1] While early clinical data showed some encouraging signs, the Phase 2 clinical trial, PhaseOut DMD, ultimately failed to meet its primary and secondary endpoints, leading to the discontinuation of its development in 2018.[2] Subsequent research has elucidated that this compound's mechanism of action involves the antagonism of the Aryl Hydrocarbon Receptor (AhR).[3][4] This whitepaper provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial results, and key experimental protocols.

Introduction to Duchenne Muscular Dystrophy and the Utrophin Strategy

Duchenne Muscular Dystrophy is a fatal, X-linked recessive genetic disorder characterized by the absence of the dystrophin protein.[1] Dystrophin is a critical component of the dystrophin-glycoprotein complex, which provides structural stability to the sarcolemma of muscle fibers during contraction.[1] Its absence leads to progressive muscle degeneration, inflammation, and fibrosis, culminating in premature death.[1]

Utrophin is a protein with significant structural and functional homology to dystrophin.[5] During early muscle development, utrophin is expressed at the sarcolemma, a role that is later taken over by dystrophin in mature muscle fibers.[6] In dystrophin-deficient muscle, utrophin is naturally upregulated to some extent, suggesting it can partially compensate for the lack of dystrophin.[7] The therapeutic hypothesis behind this compound was that further pharmacological upregulation of utrophin could protect muscle fibers from damage and slow the progression of DMD.[5] Preclinical studies in the mdx mouse model of DMD suggested that a 1.5 to 2-fold increase in utrophin levels could be beneficial.[7]

Mechanism of Action: From Phenotypic Discovery to Aryl Hydrocarbon Receptor (AhR) Antagonism

This compound was initially identified through a phenotypic screening assay designed to find compounds that could upregulate the utrophin gene.[8] For a significant period of its development, the precise molecular target was unknown.

Subsequent research, conducted after the clinical trials, identified the Aryl Hydrocarbon Receptor (AhR) as the molecular target of this compound.[3][8] this compound was found to bind to AhR with high affinity (apparent KD of 50 nM) and function as an antagonist.[4][9][10] This antagonism leads to the upregulation of utrophin. Other known AhR antagonists have also been shown to increase utrophin expression, validating AhR as a therapeutic target for utrophin modulation.[4] The precise signaling pathway linking AhR antagonism to utrophin upregulation is still under investigation but is thought to involve the stabilization of the peroxisome proliferator-activated receptor gamma coactivator (PGC1α).[11]

Signaling Pathway of this compound as an AhR Antagonist

Preclinical Data

This compound demonstrated promising results in preclinical studies using the mdx mouse model of DMD. Daily oral administration led to increased utrophin levels, improved muscle pathology, and enhanced muscle strength and resistance to exercise.[7]

Table 1: Summary of Preclinical Efficacy in mdx Mice

| Parameter | Result | Reference |

| Utrophin Expression Increase | 1.5 to 2-fold increase in tibialis anterior, diaphragm, and heart muscles. | [7] |

| Muscle Pathology | Amelioration of dystrophic phenotype. | [7] |

| Muscle Function | Improved muscle strength and resistance to exercise. | [7] |

Clinical Development

The clinical development of this compound included Phase 1 studies in healthy volunteers and DMD patients, culminating in the Phase 2 proof-of-concept trial, PhaseOut DMD.

Pharmacokinetics and Formulation

Early clinical trials revealed lower plasma exposure of this compound in DMD patients compared to healthy volunteers, which was attributed to dietary differences.[10] The administration of this compound with a balanced diet, including full-fat milk, improved its absorption and resulted in higher systemic exposure.[12] Different formulations, designated F3 and F6, were evaluated to optimize bioavailability.[13]

Table 2: Summary of this compound Clinical Trials

| Trial Identifier | Phase | N | Patient Population | Dosing | Key Findings | Reference |

| NCT02383511 | 1b | 12 | Ambulatory boys with DMD (ages 5-13) | Placebo, 1250 mg BID, 2500 mg BID (dose-escalating) | Safe and well-tolerated. Plasma concentrations sufficient for utrophin modulation achieved with food. | [14],[12] |

| PhaseOut DMD (NCT02858362) | 2 | ~40 | Ambulatory boys with DMD (ages 5-10) on stable corticosteroids | 2500 mg BID (oral suspension) | 24-week interim: 7% increase in mean utrophin protein intensity; statistically significant reduction in muscle damage and inflammation markers (developmental myosin and MRS-T2). 48-week final: Failed to meet primary endpoint (change in MRI leg muscle parameters) and secondary endpoints (utrophin levels and muscle damage). | [14],[3] |

PhaseOut DMD Trial: Interim Hope and Final Disappointment

The PhaseOut DMD trial was a 48-week, open-label study designed to assess the efficacy and safety of this compound.[6]

Interim 24-Week Results: At 24 weeks, interim analysis showed some positive signals. There was a modest 7% increase in mean utrophin protein intensity in muscle biopsies.[9] More notably, there were statistically significant reductions in biomarkers of muscle damage and inflammation. This included a decrease in developmental myosin and a reduction in the transverse relaxation time (T2) as measured by magnetic resonance spectroscopy (MRS), suggesting a positive effect on muscle health.[5]

Final 48-Week Results: Despite the encouraging interim data, the 48-week results were disappointing. The trial did not meet its primary endpoint of demonstrating a significant change in leg muscle parameters as measured by MRI.[2] Furthermore, the secondary endpoints, including a sustained increase in utrophin levels and a reduction in muscle damage biomarkers, were also not met.[2] This lack of sustained efficacy led Summit Therapeutics to discontinue the development of this compound.[2] The reasons for the discrepancy between the 24-week and 48-week results are not fully understood but may be related to the drug's metabolism and a lack of sustained target engagement.[8]

Experimental Protocols

Utrophin Quantification by Western Blot

This protocol is a generalized representation based on standard laboratory techniques and information from related research.[15][16]

-

Protein Extraction: Muscle biopsy samples are homogenized in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of total protein for each sample are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a protein-rich solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for utrophin. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

-

Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using an imaging system, and the intensity of the bands corresponding to utrophin is quantified using densitometry software. A loading control (e.g., total protein stain or an antibody against a housekeeping protein) is used to normalize the utrophin signal.

Aryl Hydrocarbon Receptor (AhR) Antagonist Assay

This protocol outlines a method to assess the AhR antagonist activity of a compound like this compound.[15]

-

Cell Culture: Human or mouse myoblasts are cultured under standard conditions.

-

Compound Treatment: Cells are treated with the test compound (this compound), an AhR agonist (e.g., ITE), a vehicle control (e.g., DMSO), or a combination of the agonist and the test compound for a specified period (e.g., 24 hours).

-

RNA Extraction and qPCR: Total RNA is extracted from the cells. The expression of AhR-responsive genes, such as Cyp1a1 and AhRR, and the Utrophin gene is quantified using quantitative real-time polymerase chain reaction (qPCR). A significant downregulation of Cyp1a1 and AhRR in the presence of the agonist and the test compound, compared to the agonist alone, indicates antagonist activity. An increase in Utrophin mRNA would demonstrate target engagement.

-

Immunofluorescence for AhR Localization: Cells grown on coverslips are treated as described above. They are then fixed, permeabilized, and stained with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). In the presence of an agonist, AhR translocates from the cytoplasm to the nucleus. An effective antagonist like this compound would prevent this nuclear translocation.

Conclusion and Future Perspectives

The development of this compound represents a significant chapter in the search for a broadly applicable therapy for Duchenne Muscular Dystrophy. Although the Phase 2 clinical trial did not demonstrate the required efficacy for continued development, the program provided valuable insights. The initial encouraging signs at 24 weeks suggest that utrophin modulation may have a transient biological effect.

Crucially, the post-trial discovery of the Aryl Hydrocarbon Receptor as the molecular target of this compound has opened a new, more rational avenue for drug discovery.[3][8] Future efforts can now focus on developing novel AhR antagonists with improved pharmacokinetic and pharmacodynamic properties, potentially leading to a more sustained and clinically meaningful upregulation of utrophin. The story of this compound underscores the challenges of drug development for rare diseases and highlights the importance of understanding a drug's precise mechanism of action to overcome setbacks and guide future research.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. PhaseOut DMD | DMD Hub [dmdhub.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Identification of serum protein biomarkers for utrophin based DMD therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. musculardystrophynews.com [musculardystrophynews.com]

- 7. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]

- 9. treat-nmd.org [treat-nmd.org]

- 10. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A Phase 1b Trial to Assess the Pharmacokinetics of this compound in Pediatric Duchenne Muscular Dystrophy Patients on a Balanced Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Summit reports positive Phase I trial results of this compound to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Upregulation of utrophin improves the phenotype of Duchenne muscular dystrophy hiPSC-derived CMs - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ezutromid: A Technical Guide to Utrophin Modulation in mdx Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Ezutromid (formerly SMT C1100) in the mdx mouse model of Duchenne Muscular Dystrophy (DMD). This compound was developed as a first-in-class, orally administered small molecule designed to modulate the expression of utrophin, a protein considered a functional analogue of the deficient dystrophin in DMD. While its clinical development was ultimately discontinued, the preclinical data generated for this compound offers valuable insights into the therapeutic potential and biological mechanisms of utrophin upregulation.

Executive Summary

Duchenne Muscular Dystrophy is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, necrosis, and inflammation.[1][2] The mdx mouse, which has a nonsense mutation in the dystrophin gene, is the most commonly used animal model for preclinical DMD research.[2] A key therapeutic strategy for DMD aims to upregulate the expression of utrophin, an autosomal paralogue of dystrophin.[3] In mature, healthy muscle, dystrophin is located at the sarcolemma, while utrophin is primarily at the neuromuscular junction. However, in dystrophin-deficient muscle, utrophin is naturally upregulated and can partially compensate for the lack of dystrophin, thereby protecting muscle fibers from damage.[4][5]

Preclinical studies in mdx mice demonstrated that daily oral administration of this compound increased utrophin expression in crucial muscle groups, including skeletal, respiratory, and cardiac muscles.[4] This led to enhanced sarcolemmal stability and a significant reduction in the hallmarks of DMD pathology, such as necrosis, regeneration, and fibrosis, which translated into functional muscle improvements.[4][6] The mechanism of action for this compound was later identified as antagonism of the Aryl Hydrocarbon Receptor (AhR).[1][6]

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Antagonism

Initial development of this compound was based on a phenotypic screen for utrophin gene upregulation.[1] Later studies elucidated its molecular target, identifying this compound as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][6] AhR antagonism is believed to increase utrophin expression by stabilizing the transcriptional coactivator PGC-1α, which is known to stimulate the utrophin promoter.[6] In mdx myoblasts, this compound treatment led to a decrease in the expression of AhR-responsive genes, confirming its antagonistic activity.[1]

Preclinical Efficacy Data in mdx Mouse Models

Oral administration of this compound in mdx mice resulted in significant improvements across biochemical, histological, and functional endpoints. The treatment was shown to be effective both in standard and exercised mdx models and demonstrated synergistic effects when combined with the standard-of-care steroid, prednisolone.[4]

Quantitative Efficacy Summary

The following tables summarize the key quantitative outcomes from various preclinical studies of this compound in the mdx mouse model.

Table 1: Utrophin Expression

| Parameter | Cell/Tissue Type | Treatment Details | Result | Citation(s) |

|---|---|---|---|---|

| Utrophin mRNA | Human Myoblasts | In vitro | ▲ 25% increase | [4] |

| Utrophin Protein | Human Myoblasts | In vitro | ▲ 50% increase | [4] |

| Utrophin Protein | mdx Mouse Myoblasts | 24h treatment | ▲ ~1.5-fold increase | [1] |

| Utrophin mRNA & Protein | Skeletal, Respiratory, Cardiac Muscle | 50 mg/kg daily dose (in vivo) | Significant increase |[4][7] |

Table 2: Muscle Pathology and Function

| Parameter | Muscle Type | Treatment Details | Result | Citation(s) |

|---|---|---|---|---|

| Muscle Pathology | Skeletal Muscle | 50 mg/kg daily dose (in vivo) | ▼ Significant reduction in necrosis, regeneration, and fibrosis | [4][7] |

| Muscle Strength & Resistance | Not specified | Daily dosing (in vivo) | ▲ Improved muscle strength and resistance to exercise | [6] |

| Mitochondrial Damage | Not specified | In vivo | ▼ Reduced mitochondrial damage and oxidative stress | [8] |

| Sarcolemmal Stability | Skeletal, Respiratory, Cardiac Muscle | Daily dosing (in vivo) | ▲ Improved stability |[4] |

Experimental Protocols and Methodologies

The preclinical validation of this compound involved a series of standardized in vitro and in vivo experiments.

Animal Models and Drug Administration

-

Model: The dystrophin-deficient mdx mouse was the primary animal model used.[4][6] This model is genetically and biochemically homologous to human DMD.[9]

-

Administration: this compound was administered orally on a daily basis.[4][6] A key dose used in efficacy studies was 50 mg/kg.[7]

-

Formulation: Early preclinical and clinical studies utilized different formulations, including a microfluidized aqueous oral suspension (F3) and a powder for suspension (F6), to optimize bioavailability.[4]

Key Experimental Assays

-

In Vitro Utrophin Upregulation:

-

In Vivo Efficacy Studies:

-

Treatment: mdx mice were treated with daily oral doses of this compound or a vehicle control over a defined period (e.g., 28 days).[7]

-

Histopathology: Muscle tissues (e.g., quadriceps, diaphragm, heart) were sectioned and stained to assess key hallmarks of dystrophy, including central nucleation (a marker of regeneration), necrosis, and fibrosis.[4]

-

Protein Analysis: Utrophin protein expression and localization to the sarcolemma were evaluated in muscle tissue sections via immunohistochemistry and Western blot.[4]

-

Functional Assessment: Whole-body function was assessed through metrics like resistance to exercise.[6]

-

Therapeutic Rationale and Conclusion

The therapeutic strategy underpinning this compound is based on the principle that sufficient upregulation of utrophin can functionally replace the missing dystrophin, thereby restoring the link between the internal cytoskeleton and the extracellular matrix and protecting muscle fibers from contraction-induced damage.[5][6]

The preclinical studies of this compound in mdx mouse models successfully demonstrated proof-of-concept for utrophin modulation as a therapeutic approach for DMD. The compound consistently showed an ability to increase utrophin levels, reduce muscle pathology, and improve muscle function in these models.[4][6][8] Although the Phase 2 clinical trial (PhaseOut DMD) did not meet its primary and secondary endpoints, leading to the discontinuation of the program, the preclinical data remain a cornerstone for the continued development of next-generation utrophin modulators.[6] These foundational studies have validated the therapeutic target and provided critical insights for designing future treatments for all individuals with Duchenne Muscular Dystrophy, irrespective of their specific dystrophin gene mutation.[4]

References

- 1. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. musculardystrophynews.com [musculardystrophynews.com]

- 9. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Utrophin Modulator: A Technical Deep Dive into the Discovery and Initial Screening of Ezutromid (SMT C1100)

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of Ezutromid (formerly SMT C1100), a first-in-class utrophin modulator investigated for the treatment of Duchenne muscular dystrophy (DMD). Developed by Summit Therapeutics, this compound emerged from a rigorous screening process designed to identify compounds capable of upregulating utrophin, a protein with the potential to functionally compensate for the absence of dystrophin in DMD patients.[1][2][3][4] This document details the experimental methodologies, quantitative outcomes, and the elucidation of its mechanism of action, offering valuable insights for researchers and professionals in the field of drug development.

High-Throughput Phenotypic Screening: Identifying a Utrophin Upregulator

This compound was identified through an exhaustive chemical screening and optimization campaign centered on a cell-based phenotypic assay.[5][6] The primary goal was to discover molecules that could increase the transcription of the utrophin gene (UTRN).

Experimental Protocol: Utrophin Promoter-Luciferase Reporter Assay

A murine myoblast cell line derived from the H-2K-tsA58 x mdx mouse model (H2k-mdx) was engineered to stably express a luciferase reporter gene under the control of an 8.4 kb segment of the human utrophin A promoter.[4] This promoter region was selected as it contains the known regulatory motifs for utrophin expression. The resulting cell line, H2k-mdx utrnA-luc, served as the platform for the high-throughput screening (HTS).

The screening protocol involved the following key steps:

-

Cell Plating: H2k-mdx utrnA-luc cells were seeded in 96-well plates.

-

Compound Incubation: A diverse chemical library was added to the cells, with each compound typically tested at a single concentration in the initial screen. The cells were incubated with the compounds for 48 hours.

-

Luciferase Assay: Following incubation, a luciferase substrate was added to the wells.

-

Signal Detection: The luminescence signal, directly proportional to the activity of the utrophin promoter, was measured using a luminometer.

-

Hit Identification: Compounds that induced a significant increase in luciferase activity compared to vehicle-treated controls were identified as "hits."

This HTS assay led to the identification of several compounds that could increase the transcription of the utrophin gene, ultimately leading to the selection and optimization of SMT C1100 (this compound).[5][6]

In Vitro Validation and Potency Assessment

Following the primary screen, this compound underwent further characterization in various in vitro models to confirm its activity and determine its potency.

Dose-Response and Potency in Murine Myoblasts

The potency of this compound was determined using the H2k-mdx utrnA-luc reporter cell line. The compound demonstrated a dose-dependent increase in luciferase activity, with a maximal increase of four to five-fold compared to the vehicle control.[5]

Utrophin mRNA and Protein Upregulation in Human Cells

To confirm the relevance of the findings in a human context, this compound was tested in human myoblasts and myotubes derived from DMD patients.

-

Cell Culture and Treatment: Human myoblasts were cultured and treated with this compound or vehicle (DMSO) for 72 hours.

-

RNA Extraction: Total RNA was isolated from the cells.

-

Reverse Transcription: RNA was reverse-transcribed into cDNA.

-

Quantitative PCR: Real-time PCR was performed using specific primers for the human utrophin transcript and a reference gene (e.g., β-actin) for normalization.

-

Data Analysis: The relative change in utrophin mRNA levels was calculated using the comparative Ct method.

-

Cell Culture and Treatment: Human DMD myoblasts were treated with this compound or vehicle for 3 days.

-

Protein Extraction: Cells were lysed to extract total protein.

-

Protein Quantification: The total protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

-

Immunoblotting: The membrane was probed with a primary antibody specific for utrophin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: The intensity of the utrophin band was quantified and normalized to a loading control (e.g., total protein or a housekeeping protein).

In Vitro Screening Data Summary

| Assay | Cell Line | Parameter | Result |

| Utrophin Promoter-Luciferase Assay | H2k-mdx utrnA-luc | EC50 | 0.4 µM[5] |

| Utrophin Promoter-Luciferase Assay | H2k-mdx utrnA-luc | Maximal Increase | 4-5 fold[5] |

| Utrophin mRNA Quantification (RT-qPCR) | Human Myoblasts | mRNA Increase | 25%[5][7] |

| Utrophin Protein Quantification (Western Blot) | Human DMD Cells | Protein Increase | 2-fold (at 0.3 µM)[5] |

In Vivo Efficacy in a Dystrophic Mouse Model

The therapeutic potential of this compound was evaluated in the dystrophin-deficient mdx mouse, a widely used animal model for DMD.

Experimental Protocol: In Vivo Study in mdx Mice

-

Animal Model: Dystrophin-deficient mdx mice were used.

-

Dosing Regimen: this compound was administered daily via oral gavage.

-

Forced Exercise Protocol: To exacerbate the dystrophic phenotype, a subset of mice was subjected to a forced exercise regimen on a treadmill.

-

Outcome Measures: At the end of the treatment period, various parameters were assessed, including:

-

Utrophin mRNA and protein levels in skeletal muscle (e.g., tibialis anterior, diaphragm) and heart.

-

Histopathological analysis of muscle tissue to assess for necrosis, regeneration, and fibrosis.

-

Muscle function tests, such as whole-body strength and endurance.

-

In Vivo Efficacy Data in mdx Mice

| Parameter | Tissue | Result |

| Utrophin mRNA Increase | Skeletal Muscle | ~2-fold[5][6] |

| Utrophin Protein Increase | Skeletal Muscle | ~2-fold[5][6] |

Daily oral administration of this compound in mdx mice resulted in a significant, approximately two-fold increase in both utrophin RNA and protein levels in skeletal muscle.[5][6] This increase in utrophin expression was associated with a significant reduction in the pathological hallmarks of the disease, including muscle necrosis and inflammation, and led to improved muscle function and endurance.[5][6]

Elucidation of the Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor

While initially discovered through a phenotypic screen, subsequent research identified the Aryl Hydrocarbon Receptor (AhR) as a direct molecular target of this compound.[1]

This compound as an AhR Antagonist

Chemical proteomics and phenotypic profiling studies revealed that this compound binds to AhR with a high affinity (apparent KD of 50 nM) and functions as an antagonist.[1] Treatment of myoblasts with this compound led to a downregulation of AhR-responsive genes, such as Cyp1b1 and the AhR repressor (AhRR), confirming its antagonistic activity.[1]

AhR Signaling Pathway in Utrophin Regulation

The proposed mechanism of action involves the antagonism of the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including those that may directly or indirectly repress utrophin expression. By acting as an antagonist, this compound prevents this signaling cascade, leading to an upregulation of utrophin.

Visualizations

This compound Discovery and Initial Screening Workflow

References

- 1. treat-nmd.org [treat-nmd.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Multiplex Western Blotting System for the Analysis of Muscular Dystrophy Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beneficial Role of Exercise in the Modulation of mdx Muscle Plastic Remodeling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

The Nexus of Ezutromid, AhR Antagonism, and the PGC-1α Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezutromid, a first-in-class utrophin modulator, emerged as a promising therapeutic candidate for Duchenne muscular dystrophy (DMD). Although its clinical development was ultimately discontinued, the investigation into its mechanism of action has unveiled a significant link between the Aryl Hydrocarbon Receptor (AhR), the PGC-1α pathway, and utrophin expression. This technical guide provides an in-depth exploration of this molecular nexus, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways.

Introduction: this compound and the Quest for a DMD Therapy

Duchenne muscular dystrophy is a devastating X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. A key therapeutic strategy has been the upregulation of utrophin, a structural and functional analogue of dystrophin. This compound (formerly SMT C1100) was developed through a phenotypic screen for its ability to modulate utrophin expression.[1][2][3] While early clinical trials showed promise, the lack of sustained efficacy at 48 weeks led to the termination of its development.[1][2][4] Subsequent research focused on elucidating its mechanism of action, leading to the identification of the Aryl Hydrocarbon Receptor (AhR) as its direct molecular target.[1][2][5]

This compound as an Aryl Hydrocarbon Receptor (AhR) Antagonist

Chemical proteomics and phenotypic profiling identified AhR as a primary target of this compound.[1][5] this compound functions as an AhR antagonist, binding to the receptor with high affinity and inhibiting the transcription of its target genes.[1]

Quantitative Data: Binding Affinity and Gene Expression

The interaction between this compound and AhR has been quantified, along with its downstream effects on gene expression in preclinical models.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (KD) | 50 nM | - | [1][5] |

| AhRR mRNA Expression | >50% decrease | mdx mouse and human DMD myoblasts | [1] |

| Cyp1b1 mRNA Expression | ~34% decrease | mdx mouse and human DMD myoblasts | [1] |

| Utrophin (Utrn) mRNA Expression | Increased | mdx mouse and human DMD myoblasts | [1] |

| AhR mRNA Expression | Increased | mdx mouse and human DMD myoblasts | [1] |

Clinical Observations

Interim results from the PhaseOut DMD clinical trial provided evidence of this compound's target engagement and biological activity in patients.

| Parameter | Change from Baseline (at 24 weeks) | Patient Cohort | Reference |

| Mean Developmental Myosin | 23% decrease | 22 DMD patients | [6][7] |

| Mean Utrophin Protein Intensity | 7% increase | 22 DMD patients | [6][7] |

| Muscle Inflammation (MRS-T2) | Significant reduction | 38 DMD patients (soleus muscle) | [8][9] |

The Proposed Link: AhR Antagonism and the PGC-1α Pathway

The mechanism connecting AhR antagonism to utrophin upregulation is hypothesized to involve the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway. PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism.[10][11]

The proposed model suggests that activation of AhR by agonist ligands leads to a decrease in the activity and abundance of PGC-1α.[1] Conversely, by antagonizing AhR, this compound is thought to prevent this suppression, leading to the stabilization of active PGC-1α.[1] Increased PGC-1α activity then drives the expression of its target genes, including utrophin, and promotes mitochondrial health.[1][12]

Signaling Pathway Diagrams

Canonical AhR Signaling Pathway

The canonical AhR signaling pathway is initiated by ligand binding, leading to nuclear translocation and transcription of target genes.

PGC-1α Signaling Pathway and Mitochondrial Biogenesis

PGC-1α coactivates nuclear receptors and transcription factors to drive the expression of genes involved in mitochondrial biogenesis.

Experimental Protocols

Protocol for AhR Antagonism Assay (Luciferase Reporter)

This protocol outlines a common method to assess the AhR antagonist activity of a compound.[13][14]

Objective: To determine if a test compound inhibits AhR activation induced by a known agonist.

Materials:

-

HepG2-Lucia™ AhR reporter cell line (or similar)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Test compound (e.g., this compound)

-

Reference AhR agonist (e.g., TCDD)

-

Reference AhR antagonist (e.g., CH-223191)

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2-Lucia™ AhR cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference antagonist. Prepare a fixed concentration of the reference agonist (e.g., at its EC80).

-

Treatment:

-

Add the test compound dilutions to the designated wells.

-

Immediately add the fixed concentration of the reference agonist to all wells except the vehicle control.

-

Include wells with agonist only and vehicle only as controls.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis: A decrease in luminescence in the presence of the test compound compared to the agonist-only control indicates antagonist activity. Calculate the IC50 value for the test compound.

References

- 1. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Russell group research reveals molecular target of the Utrophin modulator this compound — Department of Pharmacology [pharm.ox.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. musculardystrophynews.com [musculardystrophynews.com]

- 5. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actionduchenne.org [actionduchenne.org]

- 7. This compound Significantly Reduced Muscle Damage in DMD [globenewswire.com]

- 8. musculardystrophynews.com [musculardystrophynews.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. ahajournals.org [ahajournals.org]

- 11. mdpi.com [mdpi.com]

- 12. musculardystrophynews.com [musculardystrophynews.com]

- 13. benchchem.com [benchchem.com]

- 14. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Functional Similarities of Utrophin and Dystrophin: A Technical Guide for Therapeutic Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration, resulting from mutations in the DMD gene that lead to the absence of a functional dystrophin protein. Dystrophin is a critical cytoskeletal protein that provides structural integrity to muscle fibers. In its absence, muscles are susceptible to contraction-induced damage, leading to a cascade of pathological events. Utrophin, a structural and functional homolog of dystrophin, has emerged as a promising therapeutic target for DMD.[1] Upregulating utrophin expression is a key strategy being explored to compensate for the lack of dystrophin, potentially offering a treatment applicable to all DMD patients, regardless of their specific mutation.[2][3] This technical guide provides a comprehensive comparison of the structural and functional properties of utrophin and dystrophin, details key experimental methodologies for their study, and presents this information in a format tailored for researchers and drug development professionals.

Structural Comparison: A Tale of Two Homologs

Dystrophin and utrophin share a high degree of sequence homology and a remarkably similar domain architecture, suggesting they arose from a common ancestral gene.[4] Both are large cytoskeletal proteins characterized by four main functional domains: an N-terminal actin-binding domain (ABD), a central rod domain composed of spectrin-like repeats, a cysteine-rich (CR) domain, and a C-terminal (CT) domain.[5][6]

The primary structural difference lies in the central rod domain, where dystrophin possesses 24 spectrin-like repeats, while utrophin has 22.[6] This difference accounts for dystrophin's larger size. The N-terminal and C-terminal domains, which are crucial for their primary functions of linking the cytoskeleton to the sarcolemma, exhibit the highest degree of homology.[7]

| Structural Parameter | Dystrophin | Utrophin | Reference(s) |

| Molecular Weight | ~427 kDa | ~395 kDa | [5][6] |

| Amino Acid Count | ~3685 | ~3433 | [7] |

| Gene Location | Xp21.2 (Human) | 6q24 (Human) | [5] |

| N-Terminal ABD Homology | - | ~73% identity, 87% similarity | [4] |

| Central Rod Domain | 24 spectrin-like repeats | 22 spectrin-like repeats | [6] |

| Cysteine-Rich Domain Homology | - | High | [8] |

| C-Terminal Domain Homology | - | High | [8] |

Functional Parallels and Divergences

The structural similarity between dystrophin and utrophin translates to a significant overlap in function. Both proteins are key components of a large oligomeric complex of sarcolemmal proteins and glycoproteins, known as the Dystrophin-Glycoprotein Complex (DGC) or, in the case of utrophin, the Utrophin-Glycoprotein Complex (UGC).[9][10] This complex forms a critical mechanical link between the intracellular actin cytoskeleton and the extracellular matrix, thereby stabilizing the muscle fiber membrane during contraction.[9]

Despite their shared primary function, subtle but important differences exist in their molecular interactions and additional roles. One of the most significant distinctions is their binding affinity for F-actin. The N-terminal actin-binding domain of utrophin exhibits a higher affinity for F-actin compared to that of dystrophin.[1][11] Conversely, utrophin is reported to have a two-fold lower affinity for β-dystroglycan, a key transmembrane protein in the DGC/UGC.[12]

Another key functional divergence is in microtubule binding. Dystrophin binds to microtubules with high affinity and plays a role in organizing the subsarcolemmal microtubule lattice, a function that utrophin does not share.[13] This difference may have implications for the complete functional rescue of dystrophic muscle by utrophin upregulation.

| Functional Parameter | Dystrophin | Utrophin | Reference(s) |

| N-Terminus F-Actin Binding (Kd) | 44 - 130 µM | ~19 µM | [1][2][11][14] |

| β-Dystroglycan Binding Affinity | High | ~2-fold lower than dystrophin | [8][12] |

| Microtubule Binding (Kd) | ~0.33 µM | No specific binding | [13] |

| nNOS Recruitment to Sarcolemma | Yes | No | [12] |

| Primary Location (Adult Muscle) | Sarcolemma | Neuromuscular & Myotendinous Junctions | [1] |

| Expression in Fetal Muscle | Expressed | Expressed along the sarcolemma | [12] |

Experimental Protocols for Utrophin and Dystrophin Analysis

The study of utrophin and dystrophin relies on a set of core molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Quantitative Western Blotting

This technique is used to determine the relative abundance of utrophin and dystrophin in muscle tissue lysates.

1. Protein Extraction:

-

Homogenize frozen muscle tissue sections in a lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice followed by sonication to ensure complete cell lysis.

-

Centrifuge at high speed at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Electrotransfer:

-

Denature a standardized amount of protein lysate (e.g., 30-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using a low-percentage Tris-Acetate polyacrylamide gel (e.g., 3-8% gradient gel) to resolve these large proteins.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet transfer system, typically overnight at a low constant current in a cold room.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for dystrophin or utrophin overnight at 4°C. A loading control antibody (e.g., α-actinin or vinculin) should also be used.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

5. Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the dystrophin or utrophin band to the loading control.

Immunofluorescence Staining

This method is used to visualize the localization of utrophin and dystrophin within muscle tissue sections.

1. Tissue Sectioning:

-

Cut frozen muscle tissue blocks into thin sections (e.g., 7-10 µm) using a cryostat and mount them on glass slides.

2. Fixation and Permeabilization:

-

Air dry the sections and then fix them with cold acetone (B3395972) or paraformaldehyde.

-

If using paraformaldehyde, permeabilize the cell membranes with a detergent like Triton X-100 in PBS.

3. Blocking:

-

Block the sections with a solution containing normal serum (from the same species as the secondary antibody) and BSA in PBS to reduce non-specific antibody binding.

4. Primary Antibody Incubation:

-

Incubate the sections with primary antibodies against dystrophin or utrophin, and often a co-stain for a membrane marker like laminin or spectrin, overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation:

-

Wash the sections with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

6. Mounting and Imaging:

-

Wash the sections with PBS.

-

Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.

-

Visualize the staining using a fluorescence or confocal microscope.

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to confirm the interaction of utrophin or dystrophin with other proteins in the DGC/UGC.

1. Cell/Tissue Lysis:

-

Prepare a protein lysate from muscle tissue or cultured cells using a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) with protease inhibitors.

2. Pre-clearing:

-

Incubate the lysate with protein A/G-agarose/magnetic beads to remove proteins that non-specifically bind to the beads.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., dystrophin or utrophin) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-protein complexes.

4. Washing:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the "prey" proteins of interest (e.g., β-dystroglycan, syntrophin).

Conclusion and Therapeutic Outlook

Utrophin's high structural and functional homology to dystrophin makes it an attractive therapeutic substitute in the context of DMD. The ability of utrophin to associate with the glycoprotein (B1211001) complex and link it to the actin cytoskeleton is central to its potential to mitigate muscle damage. While key differences in binding affinities and microtubule interaction exist, preclinical studies in animal models have demonstrated that upregulating utrophin can significantly ameliorate the dystrophic phenotype.[3] This body of evidence strongly supports the continued development of therapeutic strategies aimed at increasing utrophin levels in the muscles of DMD patients, offering hope for a broadly applicable treatment for this devastating disease. A thorough understanding of the similarities and differences outlined in this guide is paramount for the rational design and evaluation of such therapies.

References

- 1. Utrophin actin binding domain: analysis of actin binding and cellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dystrophin- and Utrophin-Based Therapeutic Approaches for Treatment of Duchenne Muscular Dystrophy: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The importance of dystrophin and the dystrophin associated proteins in vascular smooth muscle [frontiersin.org]

- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain dystrophin-glycoprotein complex: Persistent expression of beta-dystroglycan, impaired oligomerization of Dp71 and up-regulation of utrophins in animal models of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Correlation of Utrophin Levels with the Dystrophin Protein Complex and Muscle Fibre Regeneration in Duchenne and Becker Muscular Dystrophy Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microtubule binding distinguishes dystrophin from utrophin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tissue-Specificity of Dystrophin–Actin Interactions: Isoform-Specific Thermodynamic Stability and Actin-Binding Function of Tandem Calponin-Homology Domains - PMC [pmc.ncbi.nlm.nih.gov]

Utrophin Upregulation: A Mutation-Agnostic Therapeutic Strategy for Duchenne Muscular Dystrophy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Duchenne Muscular Dystrophy (DMD) is a fatal, X-linked recessive disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1][2] A promising therapeutic avenue that circumvents the challenges of gene-specific treatments is the upregulation of utrophin, a structural and functional paralogue of dystrophin.[3][4] Utrophin's ability to compensate for dystrophin's absence, coupled with its endogenous nature which mitigates immunogenic responses, positions it as a universally applicable therapy for all DMD patients, regardless of their specific mutation.[5][6] This guide provides an in-depth exploration of the scientific rationale, preclinical evidence, and clinical development of utrophin upregulation as a transformative therapy for DMD.

The Pathophysiology of DMD and the Role of Dystrophin

DMD arises from mutations in the DMD gene, the largest known gene in the human genome, which prevent the production of a functional dystrophin protein.[1][7] Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which forms a mechanical link between the internal actin cytoskeleton of muscle fibers and the extracellular matrix.[1][8] This linkage is essential for maintaining the integrity of the sarcolemma (the muscle cell membrane) during the physical stress of muscle contraction.[2]

In the absence of dystrophin, the DAPC is destabilized, rendering the sarcolemma fragile and susceptible to damage from muscle contractions.[1][7] This leads to a cascade of detrimental events, including:

-

Increased sarcolemmal permeability: Allows an influx of calcium ions, leading to dysregulation of calcium homeostasis.[7][9]

-

Inflammation: The constant muscle damage triggers a chronic inflammatory response.[2]

-

Necrosis and Fibrosis: Muscle fibers undergo repeated cycles of degeneration and regeneration, eventually being replaced by fibrotic and adipose tissue.[9]

-

Progressive muscle wasting and weakness: Culminating in loss of ambulation, respiratory failure, and cardiomyopathy.[2][7]

Utrophin: Dystrophin's Autosomal Twin

Utrophin is an autosomal homologue of dystrophin, encoded by the UTRN gene on chromosome 6.[10][11] It shares significant structural and functional similarities with dystrophin, including an N-terminal actin-binding domain, a central rod domain composed of spectrin-like repeats, and a C-terminal domain that interacts with components of the DAPC.[3][10][12]